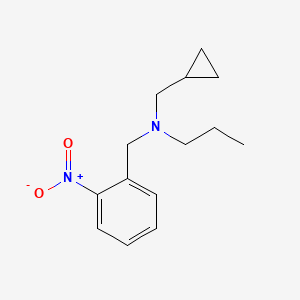acetic acid](/img/structure/B5645004.png)
[(2-chlorobenzyl)(methyl)amino](2,5-dimethoxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to (2-chlorobenzyl)(methyl)aminoacetic acid often involves multi-step reactions, including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis processes. An example is the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, indicating the complexity and variety of methods available for synthesizing chlorophenyl and dimethoxyphenyl derivatives (Liu Ying-xiang, 2007).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, is a critical part of understanding the spatial arrangement of atoms within a compound. The structure of similar compounds, such as 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, reveals details about the hydrogen bonding and the synplanar configuration of the side chains, which are essential for predicting the reactivity and interaction of the compound with biological targets (Kennard et al., 1982).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds containing chlorobenzyl, methylamino, and dimethoxyphenyl groups can be inferred from studies on similar molecules. For example, the chlorination reactions of phenols have been explored, demonstrating how chloro groups can modify the phenolic structure and affect the compound's reactivity (Hartshorn et al., 1986).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are often determined using spectroscopic techniques and crystallography. Studies on related compounds provide insights into how substituents like chloro, methyl, and dimethoxy groups influence these properties, which is crucial for formulation and application purposes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, can be explored through reactions with various reagents and under different conditions. For instance, the reactivity of N-hydroxy-4-(methylamino) azobenzene and its acetate towards amino acids offers insights into the electrophilic and nucleophilic behavior of related compounds (Hashimoto & Degawa, 1975).
属性
IUPAC Name |
2-[(2-chlorophenyl)methyl-methylamino]-2-(2,5-dimethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-20(11-12-6-4-5-7-15(12)19)17(18(21)22)14-10-13(23-2)8-9-16(14)24-3/h4-10,17H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCNIPFOHYIGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(C2=C(C=CC(=C2)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chlorobenzyl)(methyl)amino](2,5-dimethoxyphenyl)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-[2-furyl(oxo)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644938.png)
![methyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5644943.png)
![N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5644959.png)



![2-[4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-(3-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5644983.png)



![N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5645021.png)